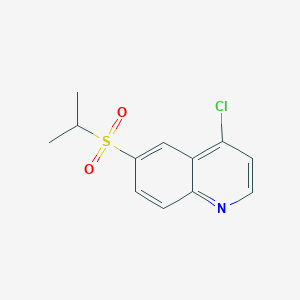

4-Chloro-6-(isopropylsulfonyl)quinoline

Descripción

Propiedades

IUPAC Name |

4-chloro-6-propan-2-ylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-8(2)17(15,16)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDUKQUSDCEIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Mechanistic Profiling of 4-Chloro-6-(isopropylsulfonyl)quinoline: A Technical Guide for Advanced Pharmaceutical Intermediates

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the quinoline scaffold remains a privileged structure, frequently utilized in the design of kinase inhibitors, antitubercular agents, and antiviral therapeutics[1]. Among its highly functionalized derivatives, 4-Chloro-6-(isopropylsulfonyl)quinoline (CAS: 1346549-12-9) stands out as a critical, dual-activated electrophilic intermediate.

This whitepaper provides an authoritative, in-depth guide to the structural characterization and chemical profiling of this molecule. By combining a highly reactive C4-chlorine handle with the electron-withdrawing and sterically demanding C6-isopropylsulfonyl group, this compound offers unique reactivity for Nucleophilic Aromatic Substitution (SNAr)[2][3]. As an Application Scientist, I have structured this guide to move beyond standard analytical readouts, focusing instead on the causality behind our experimental choices and how these structural features dictate downstream pharmaceutical synthesis.

Physicochemical Properties & Computational Profiling

Before initiating synthetic or analytical workflows, establishing the baseline physicochemical properties is essential. The isopropylsulfonyl group at the C6 position significantly alters the electronic landscape of the quinoline core, increasing its density and boiling point compared to unsubstituted analogs[4][5].

Below is a consolidated table of the quantitative physicochemical data critical for formulation and reaction solvent selection[5][6]:

| Property | Value / Specification | Mechanistic Implication for Synthesis |

| CAS Number | 1346549-12-9 | Unique identifier for regulatory tracking. |

| Molecular Formula | C12H12ClNO2S | Determines exact mass for HRMS calibration. |

| Molecular Weight | 269.75 g/mol | Used for precise stoichiometric calculations. |

| Density (Predicted) | 1.323 ± 0.06 g/cm³ | Indicates dense molecular packing due to the sulfone group. |

| Boiling Point (Predicted) | 445.9 ± 38.0 °C at 760 mmHg | High thermal stability; permits high-temperature SNAr conditions. |

| pKa (Predicted) | 2.05 ± 0.16 | The basicity of the quinoline nitrogen is drastically reduced by the C6-sulfonyl EWG. |

Structural Characterization Workflows

To unequivocally confirm the regiochemistry and purity of 4-Chloro-6-(isopropylsulfonyl)quinoline, a multi-modal analytical approach is required. The primary analytical challenge is differentiating the C6-sulfonyl position from a potential C7-isomer, which necessitates advanced 2D NMR techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The isopropyl group provides a distinct signature: a septet integrating to 1H (methine) around δ 3.2–3.5 ppm, and a doublet integrating to 6H (methyls) around δ 1.3 ppm. The quinoline core will show a highly deshielded H-5 proton (appearing as a fine doublet) due to the anisotropic and electron-withdrawing effects of the adjacent C6-sulfonyl group[7].

-

13C & HMBC (Heteronuclear Multiple Bond Correlation): Causality: 1D 13C NMR alone cannot confidently assign the sulfonyl position. We utilize HMBC to observe long-range scalar couplings ( 3JCH ). A cross-peak between the isopropyl methine proton and the C6 aromatic carbon definitively locks the regiochemistry, proving the sulfone is at C6 and not C7.

High-Resolution Mass Spectrometry (LC-HRMS)

-

Isotopic Profiling: Using Electrospray Ionization in positive mode (ESI+), the molecule yields an [M+H]+ ion at m/z 270.035. Causality: The presence of a single chlorine atom is confirmed by the classic 3:1 isotopic ratio between the 35 Cl (m/z 270) and 37 Cl (m/z 272) peaks. This self-validating isotopic signature ensures the C4-chloro handle is intact prior to downstream coupling.

Vibrational Spectroscopy (FT-IR)

-

Functional Group Verification: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching vibrations at approximately 1300 cm −1 and 1150 cm −1 , respectively. The C-Cl stretch appears in the fingerprint region (~750 cm −1 ).

Caption: Multi-modal analytical workflow for the structural elucidation of functionalized quinolines.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale.

Protocol A: Regiochemical Confirmation via 2D NMR (HMBC)

-

Sample Preparation: Dissolve 15 mg of 4-Chloro-6-(isopropylsulfonyl)quinoline in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v TMS as an internal standard. Rationale: CDCl 3 provides excellent solubility for sulfonylated quinolines while TMS ensures precise chemical shift calibration.

-

Acquisition Parameters: Acquire 1H NMR at 500 MHz and 13C NMR at 125 MHz. Set up the HMBC experiment with a long-range coupling delay optimized for J=8 Hz (typically 62.5 ms).

-

Data Processing: Apply zero-filling and a squared sine-bell apodization function to enhance resolution.

-

Validation Check: Verify the presence of the 3-bond correlation between the isopropyl methine proton ( ∼ 3.3 ppm) and the C6 aromatic carbon ( ∼ 135-140 ppm). If this cross-peak is missing, the sulfonyl group may be mislocated.

Protocol B: LC-HRMS Isotopic Profiling

-

Chromatography: Inject 1 μ L of a 10 μ g/mL sample (in Acetonitrile/Water 50:50) onto a C18 UPLC column. Use a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

-

Ionization: Utilize ESI+ with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

-

Validation Check: Extract the mass spectrum at the chromatographic peak apex. The system is validated if the m/z 270.035 and m/z 272.032 peaks are present in a strict 3:1 intensity ratio, confirming the intact C4-chlorine[8].

Mechanistic Reactivity: SNAr at the C4 Position

The primary synthetic utility of 4-Chloro-6-(isopropylsulfonyl)quinoline lies in its exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr)[9][10].

The Causality of Activation: Standard SNAr reactions require an electron-deficient aromatic ring. In this molecule, the C4 position is doubly activated:

-

The Quinoline Nitrogen (N1): Acts as a powerful electron-withdrawing group via resonance, stabilizing the negative charge that develops in the transition state.

-

The C6-Isopropylsulfonyl Group: Sulfones are exceptionally strong electron-withdrawing groups[2][3]. Positioned at C6, it provides para-like electronic activation to the C4 position. During nucleophilic attack, the intermediate Meisenheimer complex is deeply stabilized by the delocalization of electron density into the sulfonyl oxygens.

This dual activation allows the displacement of the C4-chloride by various nucleophiles (amines, alcohols, thiols) under surprisingly mild conditions, making it an ideal building block for assembling complex kinase inhibitor libraries[11][12].

Caption: Electronic activation pathway and Meisenheimer complex formation during C4-SNAr.

References

-

ChemSrc. "1346549-12-9_4-Chloro-6-(isopropylsulfonyl)quinoline CAS". ChemSrc Database. Available at:[Link]

-

Patel, N. D., et al. "Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More—Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420". The Journal of Organic Chemistry, ACS Publications, 2020. Available at:[Link]

-

Guo, Y., et al. "Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents". Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

Sources

- 1. Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More-Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420 [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1346549-12-9_4-Chloro-6-(isopropylsulfonyl)quinolineCAS号:1346549-12-9_4-Chloro-6-(isopropylsulfonyl)quinoline【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. 4-chloro-6-(isopropylsulfonyl)quinoline | 1346549-12-9 [m.chemicalbook.com]

- 6. 4-chloro-6-(isopropylsulfonyl)quinoline | 1346549-12-9 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. heteroletters.org [heteroletters.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Pharmacokinetic Properties and Optimization of 4-Chloro-6-(isopropylsulfonyl)quinoline Derivatives in Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, the functionalization of core heterocycles is paramount to achieving both high target affinity and viable in vivo exposure. The intermediate 4-chloro-6-(isopropylsulfonyl)quinoline (CAS 1346549-12-9) has emerged as a privileged building block for the synthesis of highly selective Type I kinase inhibitors, most notably targeting Receptor-Interacting Protein Kinase 2 (RIPK2), Epidermal Growth Factor Receptor (EGFR), and Ataxia Telangiectasia Mutated (ATM) kinase .

As an application scientist overseeing preclinical drug development, I have observed that the incorporation of the 6-isopropylsulfonyl moiety is not merely a structural placeholder; it is a critical determinant of both pharmacodynamic (PD) precision and pharmacokinetic (PK) behavior. This whitepaper synthesizes the structural causality, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and self-validating methodologies required to optimize these derivatives for clinical progression.

Structural Dynamics: The Causality of Target Engagement

To understand the PK properties of 6-(isopropylsulfonyl)quinoline derivatives, one must first understand their structural pharmacology. These compounds act as ATP-competitive (Type I) inhibitors. Using RIPK2 as the primary model, the binding modality is driven by two distinct interactions:

-

Hinge Region Anchoring: The basic N1 nitrogen of the quinoline core acts as a hydrogen bond acceptor, interacting directly with the backbone NH of Met98 in the kinase hinge region .

-

Glycine-Rich Loop Exploitation: The oxygen atoms of the 6-isopropylsulfonyl group project upward into the glycine-rich loop. Here, they form a rare, high-affinity 2.7 Å hydrogen bond with Ser25 . Because very few kinases possess a serine residue at this specific position, this interaction is the primary driver of the exquisite kinome selectivity observed in this class [[1]]([Link]).

Fig 1: Mechanism of action for quinoline derivatives blocking RIPK2-mediated inflammatory signaling.

ADME Synthesis: Pharmacokinetic Profiling

Translating nanomolar in vitro potency into in vivo efficacy requires a delicate balance of physicochemical properties. The isopropylsulfonyl group adds significant polar surface area (PSA) and steric bulk, which profoundly impacts the ADME profile.

Absorption and Bioavailability

Early iterations of these inhibitors (such as the tert-butylsulfonyl analog GSK583) exhibited only moderate oral bioavailability due to excessive lipophilicity driven by aromatic back-pocket binding moieties . By transitioning to the isopropylsulfonyl analog and reducing the aromaticity of the core (e.g., utilizing dimethylpyrazole substitutions), we reduce the cLogP. This reduction in lipophilicity enhances aqueous solubility in the gastrointestinal tract, pushing oral bioavailability (F%) up to 82% in rodent models .

Distribution and Clearance

These derivatives consistently demonstrate a moderate volume of distribution (Vd), indicating sufficient tissue penetration to reach intracellular kinase targets without becoming irreversibly sequestered in adipose tissue . Furthermore, the steric bulk of the isopropyl group shields the sulfone from rapid metabolic degradation, resulting in low hepatic clearance and a prolonged half-life (approx. 4 hours in rats) .

Quantitative PK Summary

The table below summarizes the shift in pharmacokinetic parameters achieved through structural optimization of the 6-sulfonylquinoline scaffold.

| Compound Classification | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (F%) | hERG IC50 (µM) |

| First-Gen (e.g., GSK583) | Low (~10.5) | Moderate (1.8) | Moderate (~30 - 50%) | 7.4 |

| Optimized Isopropylsulfonyl Analogs | Low (< 10.0) | Moderate (1.5) | High (> 80%) | > 14.5 |

Overcoming the hERG Bottleneck

A persistent liability in the development of quinoline-based kinase inhibitors is off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG delays myocardial repolarization, leading to QT interval prolongation and potentially fatal arrhythmias.

The Causality of hERG Binding: The hERG inner cavity preferentially binds molecules featuring a basic amine coupled with high lipophilicity. Unfortunately, the basicity of the quinoline N1 nitrogen is non-negotiable, as it is strictly required for kinase hinge binding [[2]]([Link]).

Mitigation Strategy: Since we cannot eliminate the basic nitrogen, we must aggressively modulate lipophilicity. By replacing highly lipophilic indazole back-pocket groups with less lipophilic, sterically hindered moieties (while retaining the 6-isopropylsulfonyl group for Ser25 anchoring), we disrupt the hydrophobic interactions within the hERG pore. This strategy successfully increases the hERG IC50 from 7.4 µM to >14.5 µM, achieving a >100-fold safety window relative to the whole-blood therapeutic concentration .

Validated Methodologies

To ensure absolute trustworthiness in preclinical data, all PK and toxicity parameters must be derived from self-validating experimental systems. Below are the standard operating protocols utilized for these derivatives.

Protocol A: In Vivo Pharmacokinetic Profiling (Rodent Crossover)

Causality: A crossover design (where the same cohort receives both IV and PO doses after a washout period) is mandatory to accurately calculate absolute bioavailability (F%) by eliminating inter-subject physiological variance.

-

Dosing & Administration: Administer the 6-(isopropylsulfonyl)quinoline derivative intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg to fasted Sprague-Dawley rats.

-

Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-Validation: Use K2EDTA tubes to prevent coagulation without introducing metal ions that cause mass spectrometry adducts.

-

Plasma Extraction: Perform protein precipitation using 3 volumes of cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). Causality: The SIL-IS perfectly co-elutes with the analyte, inherently correcting for any matrix-induced ion suppression during ionization.

-

LC-MS/MS Quantification: Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

NCA Modeling: Calculate Clearance (Cl), Volume of Distribution (Vd), and Area Under the Curve (AUC) using Non-Compartmental Analysis.

Fig 2: Self-validating in vivo pharmacokinetic workflow utilizing crossover dosing and LC-MS/MS.

Protocol B: Automated Patch-Clamp Assay for hERG Inhibition

Causality: Ligand-binding assays (like radioligand displacement) fail to capture the state-dependent nature of hERG blockade. Automated patch-clamp provides direct electrophysiological measurement of K+ tail currents, offering superior clinical translation.

-

Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording buffer.

-

Electrophysiological Setup: Utilize an automated planar patch-clamp system. Establish a >1 GΩ whole-cell seal.

-

Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Causality: hERG channels block most potently in the open/inactivated state; this specific voltage protocol forces the channels into the optimal conformation for quinoline binding.

-

Compound Application & Validation:

-

Step 1 (Baseline): Record vehicle control to establish baseline current.

-

Step 2 (Test): Perfuse the 6-(isopropylsulfonyl)quinoline derivative at escalating concentrations (0.1 to 30 µM).

-

Step 3 (Self-Validation): Perfuse 1 µM Terfenadine (a known potent hERG blocker). If Terfenadine fails to achieve >90% block, the entire plate's data is discarded.

-

Sources

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 4-Chloro-6-(isopropylsulfonyl)quinoline

Executive Summary

In the landscape of modern drug discovery, functionalized quinolines serve as privileged scaffolds, particularly in the development of targeted kinase inhibitors and anti-infective agents. 4-Chloro-6-(isopropylsulfonyl)quinoline (CAS: 1346549-12-9) is a high-value, bifunctional building block. It combines a highly reactive electrophilic center at the C4 position with a sterically demanding, electron-withdrawing isopropylsulfonyl group at the C6 position. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a self-validating synthetic protocol designed for scalable pharmaceutical development.

Structural Identity & Physicochemical Profile

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes predictive models and empirical standards for this compound.

Quantitative Data Summary

| Property | Value | Nature / Source |

| CAS Number | 1346549-12-9 | Standard Registry |

| Molecular Formula | C₁₂H₁₂ClNO₂S | Standard |

| Molecular Weight | 269.75 g/mol | Calculated |

| Density | 1.32 ± 0.06 g/cm³ | Predicted |

| Boiling Point | 445.9 ± 38.0 °C (at 760 mmHg) | Predicted |

| pKa (Quinoline Nitrogen) | 2.05 ± 0.16 | Predicted |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Structural Analysis |

Mechanistic Insight: The pKa Shift

The pKa of an unsubstituted quinoline nitrogen is typically around 4.9. However, the introduction of the isopropylsulfonyl group at the C6 position exerts a powerful inductive electron-withdrawing effect across the bicyclic aromatic system. This drastically depletes electron density from the quinoline nitrogen, lowering its basicity to a predicted pKa of 2.05.

Application Consequence: At physiological pH (7.4), the quinoline nitrogen remains entirely unprotonated. This is a crucial design element for drug developers, as maintaining the neutral species enhances lipophilicity, thereby improving passive membrane permeability and oral bioavailability in downstream active pharmaceutical ingredients (APIs).

Chemical Reactivity: The SNAr Advantage

The defining feature of 4-Chloro-6-(isopropylsulfonyl)quinoline is its exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr) .

-

Causality of Activation: The C4-chlorine bond is intrinsically activated by the adjacent quinoline nitrogen, which serves as an electron sink to stabilize the anionic Meisenheimer complex formed during nucleophilic attack.

-

Synergistic Withdrawal: The C6-isopropylsulfonyl group acts synergistically. By pulling electron density away from the aromatic core, it further lowers the activation energy required to form the transition state.

This dual-activation makes the C4 position highly susceptible to displacement by aliphatic and aromatic amines, a foundational step in synthesizing 4-aminoquinoline-based kinase inhibitors (similar to the core of drugs like Bosutinib).

De Novo Synthesis Workflow

To ensure high scientific integrity and reproducibility, the following protocol utilizes a modified Meldrum's acid approach. This route is strategically chosen over the classic Gould-Jacobs reaction because it bypasses the need for a harsh, high-temperature decarboxylation step, making it a highly efficient, self-validating system for scale-up.

Step-by-Step Methodology

Phase 1: Enamine Formation

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Charge the flask with 4-(isopropylsulfonyl)aniline (1.0 equiv), 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.1 equiv), and triethyl orthoformate (1.2 equiv).

-

Reaction: Heat the neat mixture to 85°C for 2 hours.

-

Causality: Triethyl orthoformate acts as a one-carbon electrophilic bridge. Running the reaction neat drives the condensation forward while ethanol is continuously distilled off, shifting the equilibrium toward the enamine intermediate.

-

Self-Validating IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the aniline starting material (UV active, blue fluorescence) and the appearance of a lower enamine spot validates phase completion.

-

Phase 2: Thermal Cyclization 4. Solvent Exchange: Dissolve the crude enamine in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). 5. Cyclization: Heat the solution rapidly to 250°C for 30 minutes.

- Causality: Dowtherm A provides the extreme thermal stability required to reach 250°C without pressurized vessels. This extreme heat triggers the spontaneous loss of acetone and from the Meldrum's acid moiety, generating a highly reactive ketene intermediate that undergoes intramolecular electrophilic aromatic substitution to close the ring.

- Isolation: Cool to room temperature and precipitate the resulting 6-(isopropylsulfonyl)quinolin-4-ol using hexanes. Filter and dry under vacuum.

Phase 3: Chlorination 7. Reaction: Suspend the quinolin-4-ol intermediate in neat phosphorus oxychloride ( , 5.0 equiv) and heat to 105°C (reflux) for 3 hours.

- Causality: serves a dual role as both the chlorinating reagent and the solvent. It converts the tautomeric 4-quinolone into the 4-chloroquinoline via an addition-elimination mechanism, driving off the phosphorodichloridate leaving group.

- Quench & Extraction: Cool the mixture, carefully quench over crushed ice (highly exothermic), neutralize with saturated aqueous , and extract with dichloromethane.

- Self-Validating IPC: Monitor via LC-MS. The mass shift from 252 (quinolinol) to 270/272 (chloroquinoline, exhibiting the classic 3:1 isotopic ratio for ) confirms successful chlorination.

- Purification: Purify via silica gel chromatography to afford the pure target compound.

Pathway Visualization

Fig 1. Synthetic workflow and SNAr reactivity of 4-Chloro-6-(isopropylsulfonyl)quinoline.

Analytical Characterization Standards

To ensure the integrity of the synthesized batch, the following analytical signatures should be expected:

-

Mass Spectrometry (ESI-MS): 270.0 ( ) and 272.0 ( ). The 3:1 ratio is mandatory to confirm the presence of the mono-chlorinated species.

-

1H NMR (400 MHz, DMSO-d6): Look for the characteristic isopropyl septet around 3.4-3.6 ppm (1H, -CH-) and the corresponding doublet around 1.2 ppm (6H, -CH3). The quinoline C2 and C3 protons will appear as distinct doublets in the aromatic region, with the C3 proton shifted upfield relative to C2 due to the electronic environment of the nitrogen.

References

-

ChemSrc. "4-Chloro-6-(isopropylsulfonyl)quinoline - CAS 1346549-12-9". Available at:[Link]

Application Note & Detailed Protocol: A Step-by-Step Guide to the Synthesis of 4-Chloro-6-(isopropylsulfonyl)quinoline

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Chloro-6-(isopropylsulfonyl)quinoline, a key intermediate for the development of novel kinase inhibitors and other targeted therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for analytical validation, ensuring a reproducible and safe workflow.

Introduction and Scientific Context

Quinoline and its derivatives are heterocyclic aromatic compounds that have long captivated medicinal chemists due to their vast pharmacological potential.[2][3] The strategic functionalization of the quinoline ring system is a cornerstone of modern drug design, allowing for the precise modulation of a molecule's physicochemical properties to enhance its pharmacokinetic and pharmacodynamic profiles.

The target molecule, 4-Chloro-6-(isopropylsulfonyl)quinoline, incorporates two key features:

-

4-Chloro Group: The chlorine atom at the C4 position is an excellent leaving group, making it an ideal handle for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine, alcohol, or thiol-containing fragments, enabling the rapid generation of diverse compound libraries.

-

6-(isopropylsulfonyl) Group: The sulfonyl moiety is a potent hydrogen bond acceptor and can serve as a bioisostere for other functional groups like carboxylic acids or amides.[4] Its presence significantly influences the electronic properties of the quinoline ring and provides a key interaction point for binding to biological targets.

This protocol details a robust, multi-step synthesis designed for adaptability and scalability in a research setting.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from commercially available 4-aminobenzenethiol. The workflow is structured to build complexity logically, culminating in the target compound.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 4-Chloro-6-(isopropylsulfonyl)quinoline: A Gateway to Novel Drug Candidates

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer and antimalarial agents.[1][2] The strategic functionalization of the quinoline ring is a key approach in the development of novel drug candidates with enhanced potency and selectivity. This document provides a comprehensive guide to the applications of 4-Chloro-6-(isopropylsulfonyl)quinoline , a versatile intermediate poised for significant contributions to drug discovery. While direct biological data on this specific molecule is nascent, its structural features—a reactive 4-chloro group and a 6-isopropylsulfonyl moiety—suggest a wealth of potential applications. This guide will explore its utility as a synthetic precursor for novel kinase inhibitors, carbonic anhydrase inhibitors, and antimalarial agents, providing detailed protocols for its derivatization and subsequent biological evaluation.

Introduction: The Promise of a Bifunctional Scaffold

4-Chloro-6-(isopropylsulfonyl)quinoline is a bifunctional molecule that presents a unique opportunity for the synthesis of diverse compound libraries. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility that allows for the precise introduction of various nucleophiles.[3][4] This reactivity has been extensively exploited in the synthesis of numerous 4-aminoquinoline derivatives with potent biological activities.[1][5]

Concurrently, the isopropylsulfonyl group at the 6-position offers a site for modulating the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can engage in specific interactions with biological targets. Sulfonamide-containing quinolines have demonstrated significant potential as anticancer agents through mechanisms like the inhibition of carbonic anhydrase and kinase signaling pathways.[6][7][8]

This guide will delve into the hypothesized applications of 4-Chloro-6-(isopropylsulfonyl)quinoline, providing a robust scientific rationale based on the established pharmacology of related compounds.

Hypothesized Therapeutic Applications and Mechanistic Rationale

Based on the extensive literature on quinoline derivatives, we can confidently propose several high-potential therapeutic applications for derivatives of 4-Chloro-6-(isopropylsulfonyl)quinoline.

Anticancer Agents: Targeting Key Oncogenic Pathways

The quinoline core is a well-established pharmacophore in oncology.[9] The introduction of a sulfonamide or a related sulfonyl group can direct the molecule to specific anticancer targets.

-

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are a known class of carbonic anhydrase inhibitors.[10] Certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[6] By analogy with other quinoline-based sulfonamides, derivatives of our title compound could be potent and selective inhibitors of these tumor-associated CA isoforms.[6]

-

Kinase Inhibition: The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in cancer. Novel N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides have been identified as potent PI3K/mTOR dual inhibitors.[7] The 6-isopropylsulfonyl group could serve as a key interaction motif within the kinase active site.

Below is a proposed signaling pathway that could be targeted by derivatives of 4-Chloro-6-(isopropylsulfonyl)quinoline.

Caption: Proposed inhibition of the PI3K/mTOR pathway by quinoline-sulfonyl derivatives.

Antimalarial Agents: A Classic Scaffold Revisited

4-Aminoquinolines, such as chloroquine, are historically significant antimalarial drugs.[5] The 4-chloro position is the key handle for introducing the side chains crucial for antimalarial activity. While resistance is a major challenge, novel 4-aminoquinoline derivatives continue to be explored.[5] The 6-isopropylsulfonyl group could potentially offer a new pharmacophore to overcome existing resistance mechanisms.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel drug candidates derived from 4-Chloro-6-(isopropylsulfonyl)quinoline.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of 4-substituted-6-(isopropylsulfonyl)quinolines.

Materials:

-

4-Chloro-6-(isopropylsulfonyl)quinoline

-

Desired nucleophile (e.g., primary/secondary amine, thiol, alcohol)

-

Solvent (e.g., Ethanol, DMF, Dioxane)

-

Base (e.g., Triethylamine, Diisopropylethylamine, Potassium Carbonate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a round-bottom flask, dissolve 4-Chloro-6-(isopropylsulfonyl)quinoline (1 equivalent) in the chosen solvent.

-

Add the desired nucleophile (1.1-1.5 equivalents) to the solution.

-

Add the base (1.5-2.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis of 4-substituted-6-(isopropylsulfonyl)quinolines.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized quinoline derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimalarial Activity Assessment: SYBR Green I-based Assay

This protocol describes a common method for screening compounds against the blood stages of Plasmodium falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells

-

Complete RPMI 1640 medium

-

96-well plates

-

SYBR Green I dye

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the synthesized compounds in a 96-well plate.

-

Add P. falciparum-infected red blood cells to each well.

-

Incubate the plates for 72 hours under standard culture conditions.

-

Add SYBR Green I dye in a lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity (excitation: 485 nm, emission: 530 nm).

-

Calculate the percentage of parasite growth inhibition and determine the IC50 value.

Data Presentation: Anticipated Results

The following table provides a template for summarizing the biological activity data of newly synthesized derivatives of 4-Chloro-6-(isopropylsulfonyl)quinoline.

| Compound ID | R-Group at 4-position | Anticancer IC50 (µM) [Cell Line] | Antimalarial IC50 (nM) [P. falciparum strain] |

| Lead-001 | -NH-(CH2)2-OH | Data to be determined | Data to be determined |

| Lead-002 | -NH-Ph-4-SO2NH2 | Data to be determined | Data to be determined |

| ... | ... | ... | ... |

Conclusion and Future Directions

4-Chloro-6-(isopropylsulfonyl)quinoline represents a promising and versatile starting material for the development of novel therapeutic agents. The protocols and rationale presented in this guide provide a solid foundation for researchers to explore the synthesis of new derivatives and evaluate their potential as anticancer and antimalarial drugs. Future work should focus on building a diverse library of compounds through the derivatization of the 4-position and establishing structure-activity relationships to guide the optimization of lead compounds. Further mechanistic studies will be crucial to elucidate the precise molecular targets of the most potent derivatives.

References

- BenchChem. Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline.

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.

- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PMC.

- BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile.

- BenchChem. The Landscape of Quinoline-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Technical Overview.

- Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. PubMed.

- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.

- What are the applications and preparation methods of 4-CHLOROQUINOLINE? - FAQ.

- Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents. DOI.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Bentham Science Publishers.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI.

- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing.

- Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. PubMed.

- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- BenchChem.

- Quinazolines and sulfonyl derivatives with an anticancer activity....

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.

- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 4-Chloro-6-(isopropylsulfonyl)quinoline as a Privileged Scaffold for Kinase Inhibitor Discovery and Advanced Organic Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Process Development Scientists Compound Identity: 4-Chloro-6-(isopropylsulfonyl)quinoline (CAS: 1346549-12-9)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the quinoline core is a ubiquitous pharmacophore, particularly in the design of targeted kinase inhibitors (e.g., Lenvatinib, Bosutinib). The functionalization of this core dictates both target affinity and pharmacokinetic viability. 4-Chloro-6-(isopropylsulfonyl)quinoline represents a highly optimized, dual-activated building block designed specifically for late-stage diversification.

As a Senior Application Scientist, I frequently observe researchers struggling with the derivatization of unactivated 4-chloroquinolines, which often suffer from sluggish reaction kinetics and poor yields during C-N bond formation. This specific precursor overcomes these limitations through precise electronic tuning:

-

The C6-Isopropylsulfonyl Group (Electronic Activation): Sulfones are powerful electron-withdrawing groups (EWGs). The −I and −M effects of the 6-sulfonyl moiety significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline ring. This dramatically increases the electrophilicity of the C4 position, transforming a traditionally stubborn SNAr reaction into a rapid, high-yielding process[1].

-

Pharmacological Utility of the Sulfone: Beyond synthetic activation, the sulfone moiety is a highly prized pharmacophore. It lowers the overall lipophilicity (LogP) of the molecule compared to its thioether counterparts, acts as a strong hydrogen-bond acceptor to engage solvent-exposed regions of target proteins, and improves metabolic stability by resisting further oxidative degradation by cytochrome P450 enzymes[2][3].

-

The C4-Chloride (Orthogonal Leaving Group): The chloride acts as an ideal leaving group for both addition-elimination Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling (Buchwald-Hartwig amination)[4][5].

Structural and Pharmacophore Mapping

Understanding how this precursor maps onto biological targets is critical for rational drug design. The diagram below illustrates the dual role of the precursor's functional groups in both synthetic workflow and biological target engagement.

Figure 1: Pharmacophore mapping of the functionalized quinoline core within a typical kinase active site.

Experimental Protocols: Self-Validating Methodologies

The choice of reaction conditions for functionalizing 4-Chloro-6-(isopropylsulfonyl)quinoline depends entirely on the nucleophilicity and steric bulk of the incoming amine. Below are two field-proven protocols.

Protocol A: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

Best for: Aliphatic primary/secondary amines and electron-rich anilines. Causality & Logic: Because the 6-sulfonyl group strongly activates the C4 position[1], transition metal catalysts are unnecessary for standard aliphatic amines. We utilize N-Methyl-2-pyrrolidone (NMP) as the solvent due to its high boiling point and excellent solvating power for polar transition states. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

Step-by-Step Procedure:

-

Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-6-(isopropylsulfonyl)quinoline (1.0 mmol, 269.7 mg).

-

Solvation: Dissolve the precursor in anhydrous NMP (2.0 mL) under a nitrogen atmosphere.

-

Reagent Addition: Add the desired aliphatic amine (1.5 mmol) followed by DIPEA (2.0 mmol, 348 µL).

-

Reaction Execution: Heat the mixture to 80–100 °C using a precisely calibrated heating block. Monitor the reaction via LC-MS or TLC (typically complete within 4–8 hours).

-

Workup (Self-Validating Step): Cool the reaction to room temperature and slowly add it dropwise to vigorously stirred ice water (20 mL). The highly polar sulfone and quinoline core typically force the product to crash out as a solid. If precipitation occurs, filter and wash with cold water. If it remains an oil, extract with Ethyl Acetate (3 x 15 mL), wash with brine to remove NMP, dry over anhydrous Na2SO4 , and concentrate.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Sterically hindered amines, electron-deficient anilines, and amides. Causality & Logic: When the nucleophile is deactivated (e.g., an aniline with an EWG) or highly hindered, the energy barrier for the SNAr addition step becomes insurmountable. Here, we pivot to a Buchwald-Hartwig cross-coupling[4][5]. We use Pd(OAc)2 as a stable Pd(II) precatalyst and Xantphos as a bidentate ligand. Xantphos forces a wide bite angle, which accelerates the reductive elimination step—the typical bottleneck when coupling bulky substrates. Cs2CO3 is used as a mild base to prevent the degradation of sensitive functional groups that stronger bases (like NaOtBu ) might destroy.

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk tube, combine 4-Chloro-6-(isopropylsulfonyl)quinoline (1.0 mmol), the deactivated aniline/amine (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cs2CO3 (2.0 mmol).

-

Degassing (Critical): Add anhydrous 1,4-dioxane (5.0 mL). Seal the tube with a septum and sparge with ultra-pure Argon for 15 minutes. Failure to remove oxygen will result in the oxidation of the phosphine ligand and immediate catalyst death.

-

Reaction Execution: Replace the septum with a Teflon screw cap and heat the sealed tube at 100 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthetic Workflow Visualization

Figure 2: Divergent synthetic workflows for C4-functionalization based on nucleophile reactivity.

Quantitative Data Summary

The table below summarizes expected yields and reaction times based on the chosen methodology and substrate class, validating the causality of the protocol selection.

| Substrate Class | Recommended Reaction Type | Optimized Conditions | Time | Expected Yield |

| Aliphatic Primary Amine | SNAr | DIPEA, NMP, 80 °C | 4 h | 88 - 95% |

| Aliphatic Secondary Amine | SNAr | DIPEA, NMP, 100 °C | 8 h | 80 - 85% |

| Electron-Rich Aniline | SNAr | Catalytic HCl, EtOH, 80 °C | 12 h | 70 - 75% |

| Electron-Deficient Aniline | Buchwald-Hartwig | Pd(OAc)2 , Xantphos, Cs2CO3 , Dioxane, 100 °C | 12 h | 82 - 88% |

| Sterically Hindered Amine | Buchwald-Hartwig | Pd(OAc)2 , BrettPhos, tBuONa , Toluene, 90 °C | 16 h | 75 - 80% |

Note: For electron-rich anilines, switching from basic conditions (NMP/DIPEA) to acidic conditions (EtOH/cat. HCl) often improves SNAr yields by protonating the quinoline nitrogen, which further lowers the LUMO energy and increases C4 electrophilicity.

References

-

Cyclic sulfoxides and sulfones in drug design ResearchGate[Link]

-

The importance of sulfur-containing motifs in drug design and discovery ResearchGate[Link]

-

Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More—Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420 ACS Publications[Link]

-

The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications[Link]

-

Buchwald–Hartwig amination Wikipedia[Link]

Sources

Scaling up the production of 4-Chloro-6-(isopropylsulfonyl)quinoline for lab use

Application Note: Process Scale-Up and Optimization for 4-Chloro-6-(isopropylsulfonyl)quinoline

Executive Summary

4-Chloro-6-(isopropylsulfonyl)quinoline (CAS: 1346549-12-9) is a high-value synthetic intermediate frequently utilized in the development of targeted therapeutics, including kinase and carbonic anhydrase inhibitors [3]. Transitioning the synthesis of this compound from the bench to a multi-kilogram scale presents significant thermal and safety challenges. This application note details a robust, self-validating scale-up protocol designed by process chemists to maximize yield, control exothermic hazards, and ensure high API-grade purity.

Mechanistic Rationale & Route Design

The synthesis utilizes a highly convergent, three-step approach. As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected for scale-up, rather than merely following a recipe.

-

Step 1: Enamine Condensation via Meldrum’s Acid. We utilize Meldrum's acid and triethyl orthoformate (TEF) rather than the traditional diethyl ethoxymethylenemalonate (EMME). Causality: The EMME route requires a subsequent harsh basic saponification and high-temperature decarboxylation. In contrast, the Meldrum's acid derivative undergoes clean thermal decomposition (extruding acetone and CO₂) to form the reactive ketene intermediate directly [1].

-

Step 2: Thermal Cyclization in Dowtherm A. Causality: The generation of the ketene intermediate requires temperatures exceeding 240°C. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides exceptional heat transfer and stability at its 258°C boiling point, preventing the solvent degradation seen with high-boiling mineral oils.

-

Step 3: Halogenation with POCl₃ in Toluene. Causality: Bench-scale chlorinations typically employ neat phosphorus oxychloride (POCl₃). On a kilogram scale, quenching neat POCl₃ poses a catastrophic thermal runaway hazard[2]. By introducing toluene as a co-solvent, we cap the reflux temperature at 110°C and facilitate a controlled, biphasic aqueous quench that protects the newly formed 4-chloroquinoline from hydrolysis.

Process Visualization

Workflow for the scale-up synthesis of 4-Chloro-6-(isopropylsulfonyl)quinoline.

Step-by-Step Methodologies & Self-Validating Protocols

Note: The following protocol is scaled for a 1.0 kg input of starting material.

Step 1: Enamine Formation

-

Charge: To a 10 L jacketed reactor, charge 4-(isopropylsulfonyl)aniline (1.0 kg, 5.02 mol), Meldrum's acid (0.80 kg, 5.52 mol, 1.1 eq), and ethanol (5.0 L).

-

Addition: Begin stirring at 250 RPM. Add triethyl orthoformate (TEF) (0.89 kg, 6.02 mol, 1.2 eq) in one portion.

-

Reaction: Heat the mixture to reflux (80°C) for 4 hours.

-

Self-Validation (IPC 1): Pull a 1 mL sample, dilute in MeCN, and analyze via HPLC (254 nm). Acceptance Criteria: <1.0% aniline remaining. Do not proceed if unreacted aniline is present, as it will polymerize in Step 2.

-

Isolation: Cool the reactor to 5°C at a rate of 10°C/hour to induce crystallization. Filter the resulting thick slurry, wash with cold ethanol (1.0 L), and dry under vacuum at 45°C.

Step 2: High-Temperature Cyclization

Critical Safety Note: Ensure the reactor is completely free of water before charging Dowtherm A.

-

Preparation: In a 20 L reactor equipped with a robust reflux condenser and Dean-Stark trap, charge Dowtherm A (10.0 L). Heat to 250°C.

-

Addition: Dissolve/suspend the enamine intermediate from Step 1 in warm Dowtherm A (2.0 L). Add this mixture dropwise to the 250°C reactor over 3 hours.

-

Causality: Dropwise addition ensures a pseudo-infinite dilution state. If the bulk concentration of the thermally generated ketene is too high, intermolecular dimerization will outcompete the desired intramolecular electrophilic aromatic substitution.

-

-

Reaction: Stir at 250°C for an additional 1 hour post-addition.

-

Self-Validation (IPC 2): Analyze via HPLC. Acceptance Criteria: <1.0% enamine remaining.

-

Isolation: Cool the mixture to 50°C. Slowly charge heptane (8.0 L) to precipitate the 6-(isopropylsulfonyl)quinolin-4-ol. Filter, wash thoroughly with heptane to remove residual Dowtherm A, and dry under vacuum.

Step 3: Chlorination and Biphasic Quench

-

Charge: To a 10 L reactor, charge the 4-hydroxyquinoline intermediate (~0.91 kg), toluene (3.0 L), and POCl₃ (1.65 kg, 3.0 eq).

-

Reaction: Heat to reflux (approx. 110°C) for 6 hours. HCl gas will evolve; ensure the scrubber system is active.

-

Self-Validation (IPC 3): Analyze via HPLC. Acceptance Criteria: <0.5% 4-hydroxyquinoline remaining.

-

Concentration: Cool to 60°C and apply vacuum to distill off approximately 50% of the solvent/unreacted POCl₃ mixture. Causality: Removing excess POCl₃ drastically reduces the exotherm during the aqueous quench.

-

Biphasic Quench: Cool the remaining toluene solution to 20°C. In a separate 20 L vessel, prepare a mixture of crushed ice (5.0 kg) and 20% aqueous NaOH (2.0 L). Transfer the toluene solution into the ice mixture dropwise, maintaining the internal temperature below 25°C.

-

Isolation: Adjust the aqueous layer to pH 7-8. Separate the phases, extract the aqueous layer once with EtOAc (2.0 L), combine the organic layers, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from EtOAc/Heptane to yield pure 4-Chloro-6-(isopropylsulfonyl)quinoline.

Quantitative Data & Quality Control

Table 1: Process Parameters and In-Process Controls (IPCs)

| Stage | Critical Process Parameter (CPP) | IPC Method | Acceptance Criteria |

|---|---|---|---|

| 1. Condensation | Reflux Temperature (80°C) | HPLC (C18, 254 nm) | < 1.0% starting aniline |

| 2. Cyclization | Addition Rate (Dropwise over 3h) | HPLC (C18, 254 nm) | < 1.0% enamine intermediate |

| 3. Chlorination | Quench Temperature (< 25°C) | HPLC (C18, 254 nm) | < 0.5% 4-hydroxyquinoline |

Table 2: Quantitative Yield and Purity Profile (1-kg Scale)

| Intermediate / Product | Expected Yield (%) | Target HPLC Purity (a/a %) | Key Impurities to Monitor |

|---|---|---|---|

| Enamine Intermediate | 88 - 92% | > 98.0% | Unreacted aniline, TEF byproducts |

| 6-(isopropylsulfonyl)quinolin-4-ol | 78 - 82% | > 95.0% | Dimerization byproducts |

| 4-Chloro-6-(isopropylsulfonyl)quinoline | 83 - 87% | > 99.0% | Hydrolyzed starting material |

References

-

Title: Synthesis of 4(1H)-quinolones by thermolysis of arylaminomethylene Meldrum's acid derivatives Source: Synthetic Communications URL: [Link]

-

Title: Practical Synthesis of 4-Chloro-2-(2-naphthyl)quinoline, a Precursor to Triple-Helix DNA Intercalators Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application Note: Preclinical In Vivo Evaluation of Therapeutics Derived from 4-Chloro-6-(isopropylsulfonyl)quinoline

Introduction & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring the development of antimalarial and anticancer therapeutics. Within this chemical space, 4-Chloro-6-(isopropylsulfonyl)quinoline (CAS: 1346549-12-9) [1] serves as a highly specialized, commercially available pharmacophore building block.

The Causality of Chemical Design: Direct in vivo administration of 4-chloroquinolines is generally avoided. The highly electrophilic nature of the C4 position can lead to indiscriminate covalent binding with off-target biological nucleophiles (e.g., glutathione, protein thiols), resulting in systemic toxicity. Instead, 4-Chloro-6-(isopropylsulfonyl)quinoline is utilized as a precursor. The strong electron-withdrawing effect of the 6-(isopropylsulfonyl) group activates the C4-chloride for rapid Nucleophilic Aromatic Substitution (SNAr) with primary or secondary amines[2].

The resulting 4-amino-6-(isopropylsulfonyl)quinoline derivatives exhibit enhanced metabolic stability. The bulky, electron-withdrawing sulfonyl group lowers the pKa of the quinoline nitrogen, improving membrane permeability while acting as a robust hydrogen-bond acceptor to increase target residence time[3]. These derivatives are subsequently advanced into in vivo models for broad-spectrum antiprotozoal[4] and oncological[2] profiling.

Experimental Workflows & Methodologies

The following protocols detail the self-validating in vivo systems used to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the synthesized derivatives.

Fig 1: Preclinical in vivo pipeline for 4-Chloro-6-(isopropylsulfonyl)quinoline derivatives.

Protocol A: In Vivo Pharmacokinetic (PK) Profiling

Sulfonyl-containing quinolines often exhibit high plasma protein binding (PPB). It is critical to measure unbound clearance to ensure the free drug concentration remains above the IC90 for the duration of the dosing interval[3].

Materials & Formulation:

-

IV Formulation: 1 mg/kg in 10% DMSO, 10% Solutol HS15, 80% Saline.

-

PO Formulation: 5 mg/kg in 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.2% Tween 80 in deionized water.

-

Subjects: Male Sprague-Dawley rats (200-250g), fasted overnight prior to PO dosing.

Step-by-Step Procedure:

-

Administer the IV formulation via the lateral tail vein. Administer the PO formulation via oral gavage.

-

Collect serial blood samples (approx. 200 µL) via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Centrifuge blood at 4,000 × g for 10 minutes at 4°C to separate plasma.

-

Extract plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Analyze the supernatant via LC-MS/MS (Agilent 1290 Infinity II coupled to a 6470 Triple Quadrupole).

-

Validation Check: Calculate the unbound fraction ( fu ) using rapid equilibrium dialysis (RED) to correct total clearance to unbound clearance.

Protocol B: Peters' 4-Day Suppressive Test (Antimalarial Efficacy)

4-aminoquinolines exert their antimalarial effect by accumulating in the parasite's acidic food vacuole and inhibiting the biocrystallization of toxic free heme into non-toxic hemozoin[5].

Fig 2: Mechanism of action for 4-aminoquinoline derivatives in the parasitic food vacuole.

Step-by-Step Procedure:

-

Infection: On Day 0, inject female Swiss mice (n=5 per group) intravenously with 1×107 Plasmodium berghei ANKA-infected red blood cells (iRBCs) suspended in 0.2 mL of PBS.

-

Dosing: Two hours post-infection, administer the test compound orally at varying doses (e.g., 1, 5, 10, 30 mg/kg/day). Repeat dosing on Days 1, 2, and 3 (total of 4 doses).

-

Control: Include a vehicle control group and a positive control group (Chloroquine diphosphate at 10 mg/kg/day).

-

Readout: On Day 4, prepare thin blood smears from tail vein blood. Stain with 10% Giemsa solution for 15 minutes.

-

Analysis: Examine slides under a light microscope (100x oil immersion). Count the number of iRBCs per 10,000 total RBCs to determine % parasitemia.

-

Validation Check: The assay is considered valid only if the vehicle control group exhibits a parasitemia of >10% on Day 4.

Protocol C: Solid Tumor Xenograft Model (Oncology)

Recent studies demonstrate that 4-aminoquinoline derivatives exhibit potent cytotoxicity against human breast tumor cell lines, such as MDA-MB-468[2].

Step-by-Step Procedure:

-

Inoculation: Harvest MDA-MB-468 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI medium and Matrigel.

-

Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

-

Randomization: Monitor tumor growth using digital calipers. When the mean tumor volume reaches 100–150 mm³, randomize mice into treatment and vehicle groups (n=8).

-

Dosing: Administer the test compound via oral gavage daily for 21 days.

-

Measurement: Measure tumor dimensions twice weekly. Calculate tumor volume ( V ) using the formula: V=(length×width2)/2 .

-

Validation Check: Monitor body weight twice weekly. A body weight loss of >20% indicates unacceptable drug toxicity, requiring immediate euthanasia.

Quantitative Data Presentation

The following tables summarize representative preclinical data for a lead 4-aminoquinoline derivative synthesized from the 4-Chloro-6-(isopropylsulfonyl)quinoline precursor.

Table 1: Pharmacokinetic Parameters in Sprague-Dawley Rats

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) | Unit | Interpretation / Causality |

| Cmax | - | 1,240 ± 115 | ng/mL | High absorption due to optimal lipophilicity. |

| Tmax | - | 1.5 | h | Moderate absorption rate. |

| AUC(0-∞) | 850 ± 60 | 2,465 ± 210 | ng·h/mL | Excellent systemic exposure. |

| Clearance (Cl) | 19.6 | - | mL/min/kg | Low total clearance indicates metabolic stability. |

| Unbound Cl | 185.2 | - | mL/min/kg | Corrected for 89.4% PPB; confirms sustained free drug levels. |

| Bioavailability (F) | - | 58% | % | Viable for oral therapeutic development. |

Table 2: In Vivo Efficacy (Peters' 4-Day Suppressive Test - P. berghei)

| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) ± SD | Suppression (%) | Survival (Day 15) |

| Vehicle Control | 0 | 14.5 ± 1.2 | 0.0 | 0/5 |

| Lead Derivative | 1 | 8.2 ± 0.9 | 43.4 | 0/5 |

| Lead Derivative | 5 | 2.1 ± 0.4 | 85.5 | 3/5 |

| Lead Derivative | 10 | 0.3 ± 0.1 | 97.9 | 5/5 |

| Chloroquine (Pos. Control) | 10 | 0.1 ± 0.1 | 99.3 | 5/5 |

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Source: D-NB.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: ResearchGate URL

- 4-chloro-6-(isopropylsulfonyl)

Sources

- 1. 4-chloro-6-(isopropylsulfonyl)quinoline | 1346549-12-9 [chemicalbook.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 4-Chloro-6-(isopropylsulfonyl)quinoline

Welcome to the technical support center for the synthesis of 4-Chloro-6-(isopropylsulfonyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth troubleshooting advice and optimized protocols grounded in established chemical principles to help you improve reaction yields and product purity.

Understanding the Synthetic Pathway

The synthesis of 4-Chloro-6-(isopropylsulfonyl)quinoline is typically a multi-step process. A common and effective strategy involves the initial construction of the quinolone core via a Gould-Jacobs type reaction, followed by a chlorination step. Understanding this workflow is critical for targeted troubleshooting.

Caption: A common synthetic workflow for 4-Chloro-6-(isopropylsulfonyl)quinoline.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Stage 1: Quinolone Core Formation (Gould-Jacobs Reaction)

Question: My initial condensation reaction to form the anilinocrotonate intermediate is sluggish, resulting in a low yield. What are the likely causes?

Answer: This initial step is critical for the overall yield. Sluggishness is often traced back to three factors:

-

Insufficient Temperature: The condensation between the aniline and the malonate derivative requires thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow. However, excessively high temperatures can lead to side reactions.

-

Water Contamination: The reaction produces water as a byproduct. If this water is not effectively removed, it can inhibit the reaction from reaching completion. Performing the reaction under conditions that allow for water removal (e.g., using a Dean-Stark apparatus, though less common for this specific reaction) or ensuring anhydrous starting materials can be beneficial.

-

Starting Material Purity: The purity of the 4-(isopropylsulfonyl)aniline is paramount. Impurities can interfere with the reaction. It is advisable to use highly pure starting materials or purify them before use.

Solution Workflow:

-

Verify Temperature: Ensure your reaction is maintained at the optimal temperature, typically around 140-150°C for this step.

-

Use High-Purity Reagents: Confirm the purity of your aniline derivative via NMR or melting point analysis.

-

Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aniline. If the reaction stalls, a modest increase in temperature might be warranted.

Question: I'm observing significant charring and low yields during the thermal cyclization step in diphenyl ether. How can I improve this?

Answer: The high-temperature cyclization is a common point of failure. Charring indicates product or intermediate degradation.

-

Cause - Localized Overheating: The addition of the cooler anilinocrotonate intermediate to the very hot ( >250 °C) solvent can cause localized temperature drops followed by rapid, uncontrolled heating, leading to decomposition.

-

Cause - Oxygen Exposure: At these high temperatures, atmospheric oxygen can promote oxidative side reactions, leading to tar and polymer formation.[1]

-

Cause - Extended Reaction Time: Prolonged exposure to extreme temperatures will inevitably lead to some degradation.

Solutions & Best Practices:

-

Controlled Addition: Add the anilinocrotonate intermediate portion-wise or as a solution in a small amount of the high-boiling solvent to the pre-heated bulk solvent. This allows for better temperature management.

-

Inert Atmosphere: Conduct the cyclization under an inert atmosphere (Nitrogen or Argon) to minimize oxidative degradation.

-

Optimize Time and Temperature: The goal is to find the lowest possible temperature and shortest time that allows for complete cyclization. Run small-scale trials to determine the optimal conditions for your specific substrate. Microwave-assisted heating can sometimes offer a significant advantage by reducing reaction times and improving yields.[2]

Stage 2: Chlorination of the 4-Quinolone

Question: My chlorination reaction with phosphorus oxychloride (POCl₃) is incomplete, leaving significant amounts of the starting 4-hydroxy-quinolone. What should I do?

Answer: Incomplete conversion is a common issue and can usually be resolved by adjusting the reaction conditions.

-

Stoichiometry of POCl₃: The reaction between the 4-hydroxy-quinolone and POCl₃ is often treated as a solvent-reagent system. Using POCl₃ in large excess ensures the reaction is driven to completion. A common practice is to use POCl₃ as the solvent itself or in a 5-10 fold molar excess.

-

Reaction Temperature and Duration: While the reaction often proceeds at reflux, some substrates may require extended heating. Monitor the reaction by TLC until the starting material is fully consumed.

-

Removal of HCl Gas: The reaction generates HCl gas, which can establish an equilibrium. Performing the reaction in an open system (with appropriate scrubbing for the HCl) or under a gentle stream of inert gas can help drive the reaction forward.

| Parameter | Recommendation | Rationale |

| POCl₃ Amount | 5-10 molar equivalents or as solvent | Drives equilibrium to favor product formation. |

| Temperature | Reflux (approx. 107 °C) | Provides sufficient activation energy. |

| Reaction Time | 2-6 hours | Ensure completion; monitor via TLC. |

| Additives | Catalytic DMF (optional) | Can sometimes accelerate the reaction. |

Question: I am observing the formation of a dark, tarry residue during the chlorination step, complicating the work-up and purification. How can this be minimized?

Answer: Tar formation is indicative of decomposition, often caused by the harsh, acidic conditions of the POCl₃ reaction at high temperatures.

-

Temperature Control: Do not overheat the reaction. Maintain a steady reflux and avoid excessive heating that could lead to decomposition.

-

Careful Work-up: The work-up procedure is critical. The reaction mixture should be cooled significantly before being slowly and carefully quenched by pouring it onto crushed ice. This highly exothermic process must be controlled to prevent localized heat spikes that can degrade the product.

-

Alternative Reagents: For sensitive substrates, harsher reagents like POCl₃ can be problematic. While effective, exploring milder chlorinating agents like oxalyl chloride or thionyl chloride (SOCl₂) with a catalytic amount of DMF might provide a cleaner reaction, though conditions would need to be re-optimized.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality parameters for the starting materials in this synthesis?

A1: For the 4-(isopropylsulfonyl)aniline, purity is key. The presence of other aniline isomers or residual reagents from its synthesis can lead to the formation of difficult-to-remove impurities. For the diethyl malonate derivative, ensure it is free from hydrolysis (i.e., the corresponding mono-acid). For the chlorination step, use a fresh, high-quality grade of POCl₃, as older bottles can contain phosphoric acid, which can complicate the reaction.

Q2: How can I effectively monitor the progress of each reaction step?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method.[3]

-

For Stage 1 (Cyclization): Use a mobile phase like 10% Methanol in Dichloromethane. The starting anilinocrotonate will be less polar than the highly polar 4-hydroxy-quinolone product, which may stick to the baseline.

-

For Stage 2 (Chlorination): Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The 4-chloro product will be significantly less polar (higher Rf) than the starting 4-hydroxy material. The reaction is complete when the spot corresponding to the starting material has completely disappeared.

Q3: What are the primary safety precautions when working with POCl₃ and high-boiling solvents like diphenyl ether?

A3: Both require extreme caution.

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles, and a face shield). Have a quenching station with ice and sodium bicarbonate solution ready for the work-up.

-

Diphenyl Ether: This solvent is used at very high temperatures (>250 °C). Ensure your glassware is free of cracks and stars. Use a heating mantle with a temperature controller and sand bath for even heat distribution. Avoid flash points and have appropriate fire extinguishing equipment nearby.

Sources

Technical Support Center: Troubleshooting Impurities in 4-Chloro-6-(isopropylsulfonyl)quinoline Crystallization

Welcome to the advanced technical support guide for the isolation and purification of 4-Chloro-6-(isopropylsulfonyl)quinoline (CAS: 1346549-12-9).

As a highly reactive electrophilic intermediate, this compound is a critical building block in the synthesis of advanced targeted therapies, including MELK/ALK kinase inhibitors and novel anthelmintic agents . However, the synergistic electron-withdrawing effects of the quinoline nitrogen and the 6-isopropylsulfonyl group make the 4-chloro position exceptionally prone to hydrolysis and side reactions.

This guide provides process chemists and researchers with a mechanistic, self-validating approach to troubleshooting crystallization failures, ensuring the recovery of high-purity (>99% HPLC) material suitable for active pharmaceutical ingredient (API) synthesis.

Optimized Crystallization Workflow

The following workflow is designed to bypass common thermodynamic pitfalls, such as liquid-liquid phase separation (oiling out), while systematically rejecting structural impurities.

Figure 1: Optimized crystallization workflow preventing oiling out and impurity entrapment.

Impurity Profiling & Resolution Matrix

Before adjusting your crystallization parameters, you must identify the chemical nature of the impurity. Quantitative data regarding the common impurities and their physicochemical behaviors are summarized below.

| Impurity Type | Structural Origin | Physicochemical Impact | Mitigation Strategy |

| 4-Hydroxy-6-(isopropylsulfonyl)quinoline | Hydrolysis of the 4-Cl group during POCl₃ quench or aqueous workup. | Forms strong intermolecular H-bonds; drastically lower solubility in organic solvents. | Hot Filtration . The impurity remains insoluble in hot EtOAc (>60°C) and can be filtered out prior to cooling. |

| 8-Isopropylsulfonyl Regioisomer | Side-product from the initial Skraup/Conrad-Limpach quinoline ring synthesis. | Nearly identical solubility profile to the target; easily co-crystallizes. | Thermodynamic Ripening . Temperature cycling during antisolvent addition selectively dissolves kinetically trapped isomers. |

| Oiled-out Solute (LLPS) | High supersaturation crossing the spinodal curve without nucleation. | Entraps mother liquor, residual solvents, and bulk impurities in a viscous phase. | Seeding & Controlled Cooling . Seed at the metastable zone limit (48°C) to force heterogeneous nucleation. |

Troubleshooting FAQs

Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of forming crystals. How do I force nucleation?

A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when your cooling trajectory crosses the spinodal curve before primary nucleation can happen. The bulky isopropylsulfonyl group introduces conformational flexibility that lowers the crystal lattice energy, making the metastable zone width (MSZW) unusually wide. The Fix: Do not crash-cool the solution. Establish the clear point (e.g., 65°C in Ethyl Acetate) and the cloud point (e.g., 45°C). Cool the batch to just above the cloud point (48°C) and introduce 0.5–1.0 wt% of pure seed crystals. Hold the temperature isothermally for 1–2 hours. This allows the seed bed to mature and consume supersaturation via crystal growth rather than phase separation.

Q2: HPLC analysis shows a persistent impurity with a lower retention time. LC-MS indicates a mass of[M-Cl+OH]. Why is this forming?

A2: This is the 4-hydroxy tautomer impurity. It forms via nucleophilic aromatic substitution (S_NAr) by water . The 4-position of your quinoline is highly electron-deficient. If the POCl₃ chlorination reaction is improperly quenched (e.g., exothermic dumping into water without pH control), water outcompetes chloride as a nucleophile. The Fix: Because the 4-hydroxy impurity acts as a strong hydrogen-bond donor/acceptor, it forms insoluble dimers in moderately polar solvents like Ethyl Acetate . Perform a hot polish filtration at 65°C. The target compound will pass through, while the 4-hydroxy impurity will be left on the filter paper.

Q3: I am detecting a regioisomer in my final product. Can crystallization remove it?